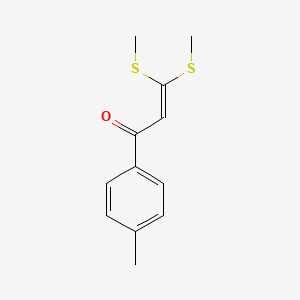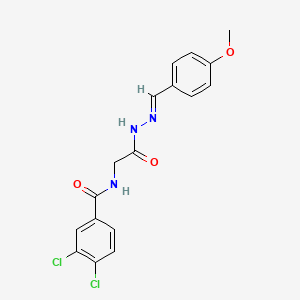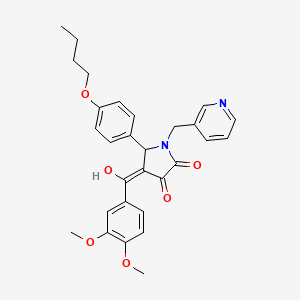![molecular formula C17H13Br3N4O2S B12011048 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide CAS No. 618880-03-8](/img/structure/B12011048.png)
2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamid ist eine komplexe organische Verbindung, die einen Triazolring, einen Furanring und eine Tribromphenylgruppe enthält.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamid umfasst in der Regel mehrere Schritte. Ein gängiger Ansatz ist die Bildung des Triazolrings, gefolgt von der Einführung des Furanrings und der Allylgruppe. Der letzte Schritt beinhaltet die Anbindung der Tribromphenylgruppe an die Acetamid-Einheit. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind nicht gut dokumentiert, wahrscheinlich aufgrund ihres spezialisierten Charakters. Die allgemeinen Prinzipien der organischen Synthese, wie z. B. die Optimierung der Reaktionsbedingungen und die Skalierung von Laborverfahren, wären jedoch anwendbar.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the furan ring and the allyl group. The final step involves the attachment of the tribromophenyl group to the acetamide moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Furanring kann zu Furanonen oxidiert werden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden.
Substitution: Die Allylgruppe kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydrid. Die Reaktionsbedingungen beinhalten in der Regel kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Bedingungen ab. Beispielsweise kann die Oxidation des Furanrings zu Furanonen führen, während Substitutionsreaktionen unter Beteiligung der Allylgruppe verschiedene substituierte Derivate ergeben können.
Wissenschaftliche Forschungsanwendungen
2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Vorläufige Studien deuten darauf hin, dass es antimikrobielle und krebshemmende Eigenschaften haben könnte.
Wirkmechanismus
Der Wirkmechanismus von 2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Es ist bekannt, dass der Triazolring mit Enzymen interagiert und deren Aktivität möglicherweise hemmt. Der Furanring und die Tribromphenylgruppe können ebenfalls zur biologischen Aktivität beitragen, indem sie mit Zellmembranen und Proteinen interagieren .
Wirkmechanismus
The mechanism of action of 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes, potentially inhibiting their activity. The furan ring and the tribromophenyl group may also contribute to its biological activity by interacting with cellular membranes and proteins .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4-difluorophenyl)acetamid
- 2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamid
- 2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(3,5-dimethylphenyl)acetamid
Einzigartigkeit
Die Einzigartigkeit von 2-{[4-Allyl-5-(2-Furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamid liegt in seiner Tribromphenylgruppe, die einzigartige elektronische und sterische Eigenschaften verleiht. Dies macht es besonders nützlich in Anwendungen, die spezifische molekulare Interaktionen und Stabilität erfordern.
Eigenschaften
CAS-Nummer |
618880-03-8 |
|---|---|
Molekularformel |
C17H13Br3N4O2S |
Molekulargewicht |
577.1 g/mol |
IUPAC-Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-tribromophenyl)acetamide |
InChI |
InChI=1S/C17H13Br3N4O2S/c1-2-5-24-16(13-4-3-6-26-13)22-23-17(24)27-9-14(25)21-15-11(19)7-10(18)8-12(15)20/h2-4,6-8H,1,5,9H2,(H,21,25) |
InChI-Schlüssel |
MMYAJEQVAHSHQR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)Br)Br)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)








![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)



